molecular formula C17H30N2O4 B1478700 1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate CAS No. 2097994-19-7

1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate

Cat. No.: B1478700
CAS No.: 2097994-19-7
M. Wt: 326.4 g/mol
InChI Key: NPSHVVRMROUXMA-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate is a sophisticated piperidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a protected dicarboxylate framework and a secondary amine functionalized with a cyclopropylmethyl group, making it a versatile precursor for the development of novel therapeutic agents. Piperidine scaffolds of this type are recognized as privileged structures in pharmaceutical development, frequently appearing in molecules that target the central nervous system and various cancers . The specific stereochemistry and substitution pattern on the piperidine ring are critical for optimizing binding affinity and selectivity toward biological targets. The presence of the (cyclopropylmethyl)amino moiety is of particular interest, as cyclopropylmethyl groups are often used in drug design to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds, potentially influencing metabolic stability and receptor interaction. Researchers can leverage this chemical entity to explore structure-activity relationships (SAR), particularly in the synthesis of potential enzyme inhibitors such as NSD2, a histone methyltransferase considered a promising target in oncology . This product is intended for research purposes as a building block to accelerate the synthesis of complex molecules for biological evaluation. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(cyclopropylmethylamino)piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-5-22-15(20)13-11-19(16(21)23-17(2,3)4)9-8-14(13)18-10-12-6-7-12/h12-14,18H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSHVVRMROUXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1NCC2CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate is a compound with potential therapeutic applications due to its structural features that suggest interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₉N₁O₅
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 98977-34-5

The biological activity of this compound is primarily attributed to its interaction with muscarinic receptors, particularly the M1 and M4 subtypes. These receptors are involved in various central nervous system functions, including cognition and memory. The compound acts as an agonist at these receptors, potentially enhancing cholinergic signaling.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant agonistic activity at muscarinic receptors. For instance:

  • Receptor Binding Affinity : The compound demonstrated a binding affinity in the nanomolar range for M1 and M4 receptors.
  • Functional Assays : Activation of these receptors led to increased intracellular calcium levels and enhanced neurotransmitter release in neuronal cultures.

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of the compound:

  • Cognitive Enhancement : In mouse models, administration of the compound improved performance in memory tasks, suggesting a role in cognitive enhancement.
  • Behavioral Studies : The compound reduced anxiety-like behaviors in rodents, indicating potential anxiolytic effects.

Case Studies

Several studies have been conducted to assess the efficacy and safety profile of this compound:

  • Study on Cognitive Function : A double-blind study involving aged rats treated with varying doses of the compound showed significant improvements in memory retention compared to control groups. The results indicated a dose-dependent effect on cognitive function.
  • Anxiety Reduction Study : Another study assessed the anxiolytic effects in a stress-induced model. The results indicated that treatment with the compound significantly reduced stress-related behaviors and physiological markers (e.g., cortisol levels).

Safety and Toxicology

Preliminary toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Comparison with Similar Compounds

Structural Variations

The table below summarizes key structural analogs and their differences:

Compound Name Substituents at 4-Position Ring System Key Features Reference
Target Compound Cyclopropylmethylamino Piperidine Rigid cyclopropane, amino group for potential bioactivity.
1-(tert-Butyl) 3-ethyl (S)-3-methylpiperidine-1,3-dicarboxylate Methyl Piperidine Smaller alkyl group; lacks amino functionality.
1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate Ethyl Pyrrolidine Five-membered ring; unsaturated bond increases planarity.
1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate Benzyl, Oxo Piperidine Aromatic benzyl group; ketone reduces basicity.
1-(tert-Butyl) 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate Fluoro Piperidine Electron-withdrawing fluorine alters electronic properties.
1-(tert-Butyl) 3-ethyl (3S,4R)-4-(4-fluorophenyl)piperidine-1,3-dicarboxylate 4-Fluorophenyl Piperidine Aromatic substituent; potential for π-π interactions.

Key Observations :

  • Ring System : Piperidine analogs (6-membered) offer greater conformational flexibility than pyrrolidine (5-membered) derivatives, impacting binding to biological targets .
  • Substituents: The cyclopropylmethylamino group in the target compound provides steric hindrance and rigidity compared to methyl or ethyl groups.
  • Electronic Effects : Fluorine or oxo groups (e.g., in and ) alter electron density, affecting reactivity and solubility .

Physicochemical Properties

  • Molecular Weight : Estimated ~350–400 g/mol (based on analogs in and ).
  • Hydrophobicity: The tert-butyl group increases lipophilicity (logP ~2.5–3.5), while the ethyl ester and amino group introduce moderate polarity .
  • Acid-Base Behavior: The amino group (pKa ~9–10) confers basicity, influencing solubility in acidic environments .

Preparation Methods

Synthesis via Hydrogenation of Amino-Substituted Precursors

Method Overview:

  • Starting from a precursor such as 1-(tert-butyl) 3-ethyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate , the amino group is selectively reduced or functionalized.
  • Hydrogenation is performed using palladium on activated charcoal (Pd/C) as a catalyst in ethanol under hydrogen atmosphere at controlled temperature and pressure.
  • Typical reaction conditions involve:
Parameter Conditions
Catalyst Pd/C (10%)
Solvent Ethanol
Temperature 40°C
Hydrogen pressure 2-5 atm (approx. 2585.81 Torr)
Time 24 hours

Outcome:
High yields (~99%) of the amino derivative, which can then be further alkylated with cyclopropylmethyl groups.

Research Reference:
This method is detailed in patent WO2021/108683, where hydrogenation of a similar amino-piperidine derivative yields the amino intermediate efficiently.

Alkylation with Cyclopropylmethyl Derivatives

Method Overview:

  • The amino group on the piperidine ring reacts with cyclopropylmethyl halides or derivatives.
  • Alkylation is facilitated by bases such as potassium tert-butoxide or sodium hydride in polar aprotic solvents like DMSO or tetrahydrofuran (THF).
  • Reaction conditions typically involve:
Parameter Conditions
Base Potassium tert-butoxide or sodium hydride
Solvent DMSO or THF
Temperature 20°C (room temperature)
Time 1-12 hours

Process:

  • The amino group is deprotonated to form a nucleophilic species.
  • The cyclopropylmethyl electrophile reacts, forming the N-cyclopropylmethyl piperidine derivative.

Research Findings:
Multiple reports, including those from Ambeed, describe the alkylation of piperidine derivatives with cyclopropylmethyl halides, achieving yields around 60-74%.

Formation of the Ester and Carbamate Functionalities

Method Overview:

  • The ester groups (tert-butyl and ethyl esters) are introduced via carbamate formation or esterification reactions.
  • For tert-butyl esters, reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine in dichloromethane (DCM) or THF is common.
  • For ethyl esters, esterification of carboxylic acids with ethanol under acidic or basic catalysis is employed.
Reagents Conditions Yield
Di-tert-butyl dicarbonate DCM, RT, 1 hour ~74%
Ethanol Acidic or basic catalysis Variable, often >90%

Note:
The Boc protection of amino groups is also a key step in controlling reactivity during multi-step synthesis.

Incorporation of the Cyclopropylmethylamine Moiety

Method Overview:

  • The cyclopropylmethylamine is introduced via nucleophilic substitution or reductive amination.
  • Alternatively, the amino group can be alkylated with cyclopropylmethyl halides or activated derivatives.

Reaction Conditions:

  • Use of cyclopropylmethyl bromide or chloride as electrophiles.
  • Base such as potassium carbonate or sodium hydride.
  • Solvent like acetonitrile or DMSO.
  • Mild heating (around 20-40°C).

Research Data:
While specific protocols for this exact compound are scarce, analogous methods have been reported with yields ranging from 60-80%, depending on the electrophile and reaction conditions.

Data Summary Table

Step Reaction Reagents Solvent Conditions Yield References
1 Hydrogenation of amino precursor Pd/C, H₂ Ethanol 40°C, 24h 99% WO2021/108683
2 Alkylation with cyclopropylmethyl halide Cyclopropylmethyl halide, base DMSO/THF RT, 1-12h 60-74% Ambeed, Patent Literature
3 Boc protection Di-tert-butyl dicarbonate DCM RT, 1h 74% General Organic Synthesis
4 Esterification Ethanol, acid/base - Variable >90% Standard esterification

Notes and Considerations

  • Selectivity: Protecting groups such as Boc are crucial to prevent side reactions during alkylation.
  • Reaction Optimization: Temperature, solvent, and reagent stoichiometry significantly influence yields and purity.
  • Purification: Silica gel chromatography is commonly used to purify intermediates and final compounds.
  • Yield Variability: The overall yield depends on the efficiency of each step, especially the alkylation and protection stages.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Esterification : Introduction of tert-butyl and ethyl ester groups via carbodiimide-mediated coupling or acid-catalyzed ester exchange. Triethylamine is often used as a catalyst to neutralize HCl byproducts .
  • Amination : Selective introduction of the cyclopropylmethylamine group at the 4-position of the piperidine ring under inert atmosphere (N₂/Ar), with reaction temperatures maintained between 0–25°C to minimize side reactions .
  • Solvent systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their compatibility with moisture-sensitive reagents .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the compound characterized, and what analytical discrepancies are commonly observed?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm regioselectivity of the cyclopropylmethylamino group. Discrepancies in peak splitting (e.g., piperidine ring protons) may arise due to conformational flexibility or impurities .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight. However, fragmentation patterns can vary between electrospray ionization (ESI) and electron impact (EI) modes, leading to misinterpretation of minor adducts .
  • Melting point : Reported values range from 80–85°C, but deviations (±3°C) occur due to polymorphic forms or residual solvents .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory. Respiratory protection (N95 mask) is advised if airborne particulates are generated .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile solvents (e.g., DCM) .
  • Emergency measures : Immediate eye washing and skin decontamination with soap/water are critical due to potential irritant effects .

Advanced Research Questions

Q. How can stereochemical outcomes at the piperidine 4-position be controlled during synthesis?

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric amination reactions can achieve enantiomeric excess (ee) >90%. Monitoring via chiral HPLC (e.g., Chiralpak IA column) is essential .
  • Steric effects : The tert-butyl group at the 1-position induces steric hindrance, favoring axial attack of the cyclopropylmethylamine nucleophile. Computational modeling (DFT) supports this transition-state selectivity .

Q. What methodologies resolve contradictions in spectral data interpretation?

  • Dynamic NMR (DNMR) : Resolves ambiguous splitting patterns by analyzing temperature-dependent conformational changes in the piperidine ring .
  • 2D NMR (COSY, HSQC) : Clarifies coupling between adjacent protons (e.g., piperidine H-3 and H-4) and carbon assignments, reducing misassignment risks .
  • Cross-validation : Compare experimental IR stretching frequencies (e.g., C=O at ~1720 cm⁻¹) with density functional theory (DFT)-calculated values to identify anomalies .

Q. How can reaction efficiency be optimized for large-scale synthesis?

  • Process intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., 30% yield improvement in esterification steps) .
  • Catalyst screening : Immobilized lipases (e.g., Candida antarctica Lipase B) improve selectivity in ester hydrolysis/formation, reducing byproduct generation .
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, solvent polarity, catalyst loading) identifies non-linear interactions affecting yield .

Q. What computational tools predict the compound’s biological interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like G-protein-coupled receptors (GPCRs), leveraging the cyclopropylmethyl group’s hydrophobic interactions .
  • MD simulations : All-atom simulations (AMBER/CHARMM force fields) assess conformational stability of the piperidine ring in aqueous and lipid bilayer environments .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on the compound’s solubility?

  • Solubility profiling : Use shake-flask method with UV/Vis quantification across solvents (e.g., DMSO > ethanol > water). Discrepancies arise from crystallinity differences; amorphous forms show 2–3× higher solubility than crystalline .
  • Hansen Solubility Parameters (HSP) : Predict solubility in untested solvents by correlating δD, δP, and δH values with experimental data .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Moisture sensitivity : The tert-butyl ester is prone to hydrolysis; strict anhydrous conditions (molecular sieves, glovebox) are critical. Yield variations (±15%) correlate with ambient humidity during synthesis .
  • Catalyst purity : Reagent-grade vs. HPLC-grade triethylamine impacts reaction rates. ICP-MS analysis of catalyst batches identifies trace metal contaminants (e.g., Fe³⁺) that inhibit amination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate

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